molecular formula C9H6S2 B1584090 4H-Cyclopenta[2,1-b:3,4-b']dithiophene CAS No. 389-58-2

4H-Cyclopenta[2,1-b:3,4-b']dithiophene

Cat. No. B1584090
CAS RN: 389-58-2
M. Wt: 178.3 g/mol
InChI Key: UITASDKJJNYORO-UHFFFAOYSA-N
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Description

4H-Cyclopenta[2,1-b:3,4-b’]dithiophene, also known as CPDT, is a rigid coplanar structure favoring π−π intermolecular interactions with good electron-donating properties . It has been one of the most attractive building blocks for organic field effect transistors and organic electronics .


Synthesis Analysis

A new and highly convenient method to perform alkylation of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene (CPDT) in aqueous conditions has been reported . This method was also extended to successfully perform alkylation of 2,6-dibromo-4H-Cyclopenta[2,1-b:3,4-b’]dithiophene for the first time .


Molecular Structure Analysis

The molecular structure of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene is characterized by a rigid coplanar structure that favors π−π intermolecular interactions .


Chemical Reactions Analysis

The alkylation of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene (CPDT) in aqueous conditions has been reported . This method was also extended to successfully perform alkylation of 2,6-dibromo-4H-Cyclopenta[2,1-b:3,4-b’]dithiophene for the first time .


Physical And Chemical Properties Analysis

4H-Cyclopenta[2,1-b:3,4-b’]dithiophene has a molecular weight of 178.27 g/mol and a chemical formula of C9H6S2 . It appears as an off-white powder and has a melting point between 71.0 °C - 75.0 °C .

Scientific Research Applications

Synthesis and Functionalization

4H-Cyclopenta[2,1-b:3,4-b']dithiophene (CDT) has been extensively studied in the field of organic chemistry for its synthetic versatility. A notable contribution includes the development of an efficient three-step synthetic approach for asymmetrically functionalizing CDT. This method facilitates the creation of a wide array of functionalized bridged bithiophenes, expanding the utility of CDT in various chemical applications (Van Mierloo et al., 2010).

Material Properties and Applications

CDT derivatives have been explored for their unique material properties. For instance, research into polythiophenes containing 1,3-dithiol-2-ylidene moieties based on CDT demonstrates their potential in electronic applications due to their planar structures and low oxidation potentials. These properties are beneficial for the creation of conducting polymers and have implications in fields like organic electronics and photovoltaics (Kozaki et al., 1994).

Electronic and Photovoltaic Applications

CDT-based materials have shown promise in the development of high-performance organic electronic devices. A study on conjugated polymers incorporating CDT for photovoltaic applications highlights the enhanced π-electron delocalization of these polymers, making them suitable for use in solar cells. This research signifies a step towards more efficient and sustainable energy solutions (Xiao et al., 2008).

Enhancement of Solar Cell Performance

CDT-based chromophores have been employed to construct high-molar-absorption-coefficient organic dyes for dye-sensitized solar cells. These dyes exhibit significant improvements in power conversion efficiency, demonstrating the potential of CDT derivatives in enhancing solar cell performance (Li et al., 2010).

Future Directions

4H-Cyclopenta[2,1-b:3,4-b’]dithiophene has been used as a building block for organic field effect transistors and organic electronics . Its future directions could include further exploration of its properties and potential applications in these areas.

properties

IUPAC Name

3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6S2/c1-3-10-8-6(1)5-7-2-4-11-9(7)8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITASDKJJNYORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C1C=CS3)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192145
Record name 4H-Cyclopenta(2,1-b:3,4-b')dithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Cyclopenta[2,1-b:3,4-b']dithiophene

CAS RN

389-58-2
Record name 4H-Cyclopenta(2,1-b:3,4-b')dithiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000389582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Cyclopenta(2,1-b:3,4-b')dithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Cyclopenta[2,1-b:3,4-b']dithiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4H-Cyclopenta[2,1-b:3,4-b']dithiophene
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Citations

For This Compound
2,290
Citations
UR Lee, TW Lee, MH Hoang, NS Kang, JW Yu… - Organic …, 2011 - Elsevier
Polymer solar cells (PSCs) are often fabricated using a well-known 4H-cyclopenta[2,1-b:3,4-b′]dithiophene and 4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole-based polymer as a low-…
Number of citations: 33 www.sciencedirect.com
C Zhang, J Sun, Q Qiao, J Li - Polymer, 2014 - Elsevier
4H-Cyclopenta[2,1-b:3,4-b′]dithiophen-4-one (CPDTO), CPDTO ketal (CPDTO-k) and their oligomers have been synthesized and their optical absorption, fluorescent, electrochemical …
Number of citations: 2 www.sciencedirect.com
R Zhao, Y Min, C Dou, J Liu… - Chemistry–A European …, 2017 - Wiley Online Library
We report 4,4‐difluoro‐4H‐cyclopenta[2,1‐b:3,4‐b′]dithiophene (fCDT) as a new electron‐rich unit to design polymer electron acceptors. Owing to the fluoro substitutes, fCDT unit …
L Yang, J Mao, CZ Yin, XP Wu, YY Liu, LH Xie, XQ Ran… - Chemical Physics, 2019 - Elsevier
A new kind of organic charge transport nanomolecule, 4H-cyclopenta[2,1-b:3,4-b′]dithiophene-based windmill-shaped nanogrid called WG-CPDT, and its corresponding derivatives …
Number of citations: 13 www.sciencedirect.com
YR Hong, JY Ng, HK Wong, LCH Moh, YJ Yip… - Solar energy materials …, 2012 - Elsevier
A series of low bandgap copolymers based on cyclopenta[2,1-b:3,4-b′]dithiophene and thienopyrroledione have been synthesized and characterized. High average molecular weight …
Number of citations: 18 www.sciencedirect.com
J Hou, TL Chen, S Zhang, Y Yang - The Journal of Physical …, 2009 - ACS Publications
A low band gap polymer named as poly[4,4-bis(2-ethylhexyl)cyclopenta[2,1-b;3,4-b′]dithiophene-2,6-diyl-alt-2,1,3-benzoselenadiazole-4,7-diyl], PCPDTBSe, was designed and …
Number of citations: 124 pubs.acs.org
PB Koster, F Van Bolhuis, GJ Visser - Acta Crystallographica Section …, 1970 - scripts.iucr.org
The crystal structure of 4H-cyclopenta [2, 1-b: 3, 4-b'] dithiophene, C9H652, has been determined from three-dimensional diffractometer data taken at-160 C to detect possible …
Number of citations: 14 scripts.iucr.org
J Londenberg, TPI Saragi, I Suske… - Advanced …, 2007 - Wiley Online Library
A new generation of spiro type molecule 2, 2′, 6, 6′‐Tetraphenyl‐4, 4′‐spirobi [cyclopenta [2, 1‐b; 3, 4‐b′] dithiophene, Spiro‐4P‐CPDT (see figure) has been synthesized and …
Number of citations: 35 onlinelibrary.wiley.com
YD Lin, KM Lee, BY Ke, KS Chen, HC Cheng… - Energy …, 2019 - Wiley Online Library
A series of small‐molecule‐based hole‐transporting materials (HTMs) featuring a 4H‐cyclopenta[2,1‐b : 3,4‐b′]dithiophene as the central core with triphenylamine‐ and carbazole‐…
Number of citations: 16 onlinelibrary.wiley.com
S Van Mierloo, A Hadipour, MJ Spijkman… - Chemistry of …, 2012 - ACS Publications
A solution processable narrow bandgap polymer composed of alternating 2,5-dithienylthiazolo[5,4-d]thiazole and asymmetrically alkyl-substituted 4H-cyclopenta[2,1-b:3,4-b′]…
Number of citations: 79 pubs.acs.org

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